Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Overview
Description
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a chemical compound that is part of a broader class of bicyclic structures with potential applications in polymerization and natural product synthesis. The compound's structure includes a bicyclic octene ring system with a carboxaldehyde functional group, which can participate in various chemical reactions due to its electrophilic nature .
Synthesis Analysis
The synthesis of related bicyclic compounds often involves strategies such as the Diels-Alder reaction, which is a cornerstone in the construction of cyclic structures. For instance, bicyclo[2.2.2]oct-7-ene derivatives have been synthesized using a one-pot Diels-Alder reaction, demonstrating the utility of this method in creating complex bicyclic frameworks . Similarly, the synthesis of bicyclo[2.2.2]oct-5-en-2-ones has been achieved through Diels-Alder reactions with masked ortho-benzoquinones, highlighting the versatility of this approach in generating the core bicyclic structure .
Molecular Structure Analysis
The molecular structure of bicyclic compounds like Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is characterized by a rigid framework that can influence the compound's reactivity and physical properties. The presence of a carboxaldehyde group in such a rigid system can lead to unique reactivity patterns, as seen in the regioregular polymerization of related carboxaldehyde-containing monomers . The rigidity of the bicyclic structure also plays a role in the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones, where the stereochemistry of the product can be controlled using chiral auxiliaries .
Chemical Reactions Analysis
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde and its derivatives are versatile intermediates in various chemical reactions. They can undergo polymerization reactions, such as the alternating ring-opening metathesis polymerization (AROMP), to yield polymers with specific regio- and stereochemistry . Additionally, the bicyclic structure can be functionalized through reactions like the aldol reaction to produce β-hydroxy ketones and enones, which have distinct odor properties . The presence of the carboxaldehyde group also allows for further transformations, such as the preparation of C2-symmetric ligands for catalytic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, polyimides derived from bicyclo[2.2.2]oct-7-ene tetracarboxylic dianhydrides are soluble in polar solvents, form colorless films, and exhibit thermal stability up to approximately 360°C . The polymerization of bicyclo[2.2.2]oct-2-ene results in polymers with a specific cis/trans double bond distribution, which can affect the material's properties . The rigidity of the bicyclic framework also contributes to the stereoselectivity observed in the synthesis of related compounds .
Scientific Research Applications
- Scientific Field: Biochemistry
- Application : Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is used as a model compound for the study of amino acid transporters .
- Method of Application : It is used as an L-selective inhibitor that can induce the suppression of cell growth and cancer cell apoptosis at suitable concentrations .
- Results : The interest in synthetic amino acids possessing a bicycle [2.2.2]octane structure is highlighted by a number of investigations relating to their biological action .
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Scientific Field: Material Science
- Application : Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride is used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which are then converted to cycloaliphatic polyimide film .
- Method of Application : The compound is used in the synthesis of these materials, likely through a polymerization or curing process .
- Results : The resulting cycloaliphatic polyimide films could have potential applications in various fields due to their unique properties .
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Scientific Field: Polymer Chemistry
- Application : 5-Norbornene-2-carboxaldehyde, a similar compound to Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, is used in transition metal-catalyzed synthesis of norbornene-derived homopolymers .
- Method of Application : This compound is used in the synthesis of homopolymers, likely through a polymerization process .
- Results : The resulting homopolymers have pendent t-Boc-protected quinizarin moieties, which can be used for patterned fluorescence images .
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Scientific Field: Organic Chemistry
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Scientific Field: Medicinal Chemistry
- Application : 5-Norbornene-2-carboxaldehyde, a similar compound to Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, is used in the synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
- Method of Application : This compound is used in the synthesis of homopolymers, likely through a polymerization process .
- Results : The resulting homopolymers have potential applications in various fields due to their unique properties .
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Scientific Field: Material Science
- Application : Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a related compound, is used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which are then converted to cycloaliphatic polyimide film .
- Method of Application : The compound is used in the synthesis of these materials, likely through a polymerization or curing process .
- Results : The resulting cycloaliphatic polyimide films could have potential applications in various fields due to their unique properties .
Safety And Hazards
“Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde” is classified as a combustible liquid (Hazard Statement: H227) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHFYKPIADOPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500302 | |
Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde | |
CAS RN |
38259-00-6 | |
Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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